(R)-OXYBUTYNIN CHLORIDE (R)-OXYBUTYNIN CHLORIDE (R)-oxybutynin is a 4-(diethylamino)but-2-yn-1-ol that has R configuration. It is responsible for virtually all of the antimuscarinic activity of (racemic) oxybutynin. It has a role as a cholinergic antagonist, a calcium channel blocker and a local anaesthetic. It is an enantiomer of an esoxybutynin.
Brand Name: Vulcanchem
CAS No.: 119618-21-2
VCID: VC0039979
InChI: InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1
SMILES: CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula: C22H32ClNO3
Molecular Weight: 357.5 g/mol

(R)-OXYBUTYNIN CHLORIDE

CAS No.: 119618-21-2

Main Products

VCID: VC0039979

Molecular Formula: C22H32ClNO3

Molecular Weight: 357.5 g/mol

(R)-OXYBUTYNIN CHLORIDE - 119618-21-2

CAS No. 119618-21-2
Product Name (R)-OXYBUTYNIN CHLORIDE
Molecular Formula C22H32ClNO3
Molecular Weight 357.5 g/mol
IUPAC Name 4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1
Standard InChIKey XIQVNETUBQGFHX-QFIPXVFZSA-N
Isomeric SMILES CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O
SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Canonical SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Description (R)-oxybutynin is a 4-(diethylamino)but-2-yn-1-ol that has R configuration. It is responsible for virtually all of the antimuscarinic activity of (racemic) oxybutynin. It has a role as a cholinergic antagonist, a calcium channel blocker and a local anaesthetic. It is an enantiomer of an esoxybutynin.
PubChem Compound 6098167
Last Modified Nov 11 2021
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